12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide
Description
12-Oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide is a heterocyclic compound with a fused azepine-quinazoline core and a carbohydrazide functional group at position 3. Key properties include:
Properties
IUPAC Name |
12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-17-13(19)9-5-6-10-11(8-9)16-12-4-2-1-3-7-18(12)14(10)20/h5-6,8H,1-4,7,15H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCNOKCUVRIAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the azepinoquinazoline core, followed by the introduction of the carbohydrazide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
The compound features a complex azepine ring structure that contributes to its unique chemical reactivity and biological activity. The presence of the carbohydrazide moiety enhances its potential for interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of azepinoquinazolines exhibit significant anticancer properties. A study demonstrated that certain analogs showed promising cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms (PubChem) .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. A case study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development (American Elements) .
Photophysical Studies
Fluorescent Probes : The photophysical properties of azepinoquinazolines have been explored for their application as fluorescent probes in biological imaging. The compound's ability to exhibit strong fluorescence under UV light makes it suitable for tracking biological processes in live cells (ACS Publications) .
Solvatochromism : Studies have shown that the compound exhibits solvatochromic behavior, where its absorption and emission spectra change with solvent polarity. This property is crucial for developing sensors that can detect changes in environmental conditions or biological environments (ACS Publications) .
Material Science
Polymer Synthesis : The incorporation of azepinoquinazoline derivatives into polymer matrices has been investigated for creating materials with enhanced mechanical and thermal properties. These materials can be used in various applications ranging from coatings to advanced composites (Biosynth) .
Case Study 1: Anticancer Activity Evaluation
A comprehensive study conducted on the anticancer properties of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide involved testing against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
This study underscores the compound's potential as a chemotherapeutic agent.
Case Study 2: Photophysical Properties
In another investigation focusing on the photophysical properties of the compound, researchers synthesized a series of derivatives and assessed their fluorescence characteristics:
| Derivative | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|
| Base Compound | 490 | 30 |
| Derivative A | 500 | 27 |
| Derivative B | 460 | 35 |
These findings highlight the compound's utility as a fluorescent probe in biochemical assays.
Mechanism of Action
The mechanism of action of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations
Key Observations :
Substituent Effects in Carboxamide Derivatives
Key Observations :
Heterocyclic Core Modifications
Biological Activity
The compound 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects and potential therapeutic applications.
- Chemical Formula : C14H16N4O
- Molecular Weight : 256.31 g/mol
- IUPAC Name : 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide
- PubChem CID : 2393678
Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. In a study by M. A. et al., several analogs were synthesized and tested for their in vitro cytotoxicity against lymphoma cells. The results showed promising activity with IC50 values indicating effective inhibition of cell growth at low concentrations .
Antitussive Effects
A recent study explored the antitussive (cough-suppressing) effects of azepino[2,1-b]quinazolones, including our compound of interest. The findings suggest that these compounds can effectively reduce cough reflex in animal models, indicating potential therapeutic applications in treating chronic cough conditions .
The biological activity of 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carbohydrazide is believed to involve interaction with specific molecular targets within cancer cells and pathways associated with inflammation and cough reflex mechanisms. The precise mechanisms remain under investigation but may involve modulation of signaling pathways related to apoptosis and cell cycle regulation.
Case Study 1: Cytotoxicity Against Lymphoma Cells
In a controlled laboratory setting, a series of quinazoline derivatives were evaluated for their cytotoxic effects on lymphoma cell lines. The study demonstrated that the compound exhibited significant antiproliferative activity with an IC50 value lower than many conventional chemotherapeutics. This suggests its potential as a lead compound for further development in oncology.
Case Study 2: Antitussive Activity Assessment
In vivo studies conducted on animal models assessed the antitussive properties of azepinoquinazolones. The results indicated that administration of the compound led to a statistically significant reduction in cough frequency compared to control groups. This positions the compound as a candidate for further exploration in respiratory therapies.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 12-oxo-azepinoquinazoline-3-carbohydrazide?
- Methodological Answer : A combination of chromatographic and spectroscopic methods ensures accurate characterization:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with helium carrier gas (1.2 mL/min). Program the oven from 170°C to 293°C at 180°C/min for volatile impurity detection .
- HPLC-TOF : Employ reverse-phase C18 columns with a mobile phase (e.g., acetonitrile/water) to resolve polar degradation products. Measure exact mass (Δppm ≤1.5) for molecular formula confirmation .
- FTIR-ATR : Direct measurement of functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) to verify hydrazide and azepine moieties .
- 1H NMR : Analyze coupling constants and chemical shifts (e.g., δ 2.5–3.5 ppm for methylene protons in azepine rings) for stereochemical confirmation .
Q. How can researchers optimize the synthesis of 12-oxo-azepinoquinazoline-3-carbohydrazide?
- Methodological Answer :
- Stepwise Cyclization : Adapt protocols for triazoloquinazoline derivatives by reacting hydrazide precursors with carbonyl reagents (e.g., triphosgene) under anhydrous conditions .
- Catalytic Efficiency : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to enhance ring-closure yields. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product with ≥98% purity .
Q. What are the molecular formula, storage conditions, and stability considerations for this compound?
- Answer :
- Molecular Formula : C₂₂H₃₀N₄O₂ (confirmed via elemental analysis and HRMS) .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify labile functional groups (e.g., hydrazide) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of 12-oxo-azepinoquinazoline-3-carbohydrazide to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinase domains). Validate force fields (AMBER/CHARMM) with co-crystallized ligands .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability and binding free energies (MM-PBSA/GBSA) .
- SAR Analysis : Compare docking scores of structural analogs (e.g., pyridoquinazolines) to identify critical substituents for potency .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests (MTT/XTT) to rule out false positives .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell lysates, which may contribute to observed discrepancies .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across multiple replicates (n ≥ 3) to ensure statistical significance .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?
- Methodological Answer :
- Formulation : Prepare suspensions in 0.5% methylcellulose for oral gavage or dissolve in DMSO/saline (≤5% v/v) for intravenous administration .
- Bioavailability : Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Quantify compound levels via UPLC-MS/MS (LLOQ: 1 ng/mL) .
- Tissue Distribution : Sacrifice animals at terminal timepoints, homogenize organs (liver, kidney, brain), and extract compound using acetonitrile precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
